N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide
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Overview
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzothiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 4,5-dichloro-2-nitrobenzaldehyde, under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced by reacting the intermediate benzothiazole compound with ethyl iodide in the presence of a base like potassium carbonate.
Formation of the Benzamide: The final step involves the reaction of the ethoxy-substituted benzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Environmental Analysis: It can be employed in the detection and analysis of environmental pollutants due to its sensitivity to various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Uniqueness
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-2-22-10-5-3-9(4-6-10)15(21)20-16-19-14-12(23-16)8-7-11(17)13(14)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPKVQUNLREPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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